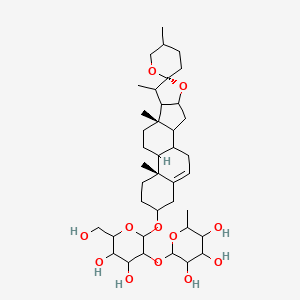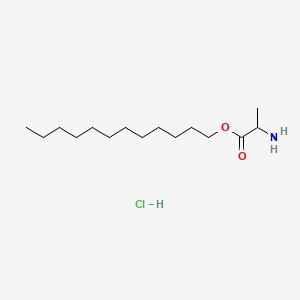
Dodecyl DL-alaninate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl L-alaninate hydrochloride is a chemical compound with the molecular formula C15H32ClNO2. It is an ester derivative of L-alanine, where the amino acid is esterified with a dodecyl group and combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its surfactant properties and is used in various applications, including pharmaceuticals and cosmetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl L-alaninate hydrochloride typically involves the esterification of L-alanine with dodecanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Dodecyl L-alaninate hydrochloride may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl L-alaninate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine and dodecanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other alkyl or aryl groups.
Oxidation and Reduction: The dodecyl chain can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Requires nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: L-alanine and dodecanol.
Substitution: Various alkyl or aryl derivatives of L-alaninate.
Oxidation: Dodecanoic acid or dodecanol.
Aplicaciones Científicas De Investigación
Dodecyl L-alaninate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and as a component in buffer solutions for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying and stabilizing properties
Mecanismo De Acción
The mechanism of action of Dodecyl L-alaninate hydrochloride primarily involves its surfactant properties. The compound can interact with lipid bilayers, disrupting the membrane structure and enhancing the permeability of the membrane. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl Amino Glucoside: Another surfactant with similar properties, used in transdermal drug delivery.
Sodium N-(dodecyloxycarbonyl)alaninate: An anionic surfactant with similar applications in detergents and emulsifiers.
Uniqueness
Dodecyl L-alaninate hydrochloride is unique due to its specific combination of L-alanine and dodecyl group, which imparts distinct surfactant properties. Its ability to form stable emulsions and enhance membrane permeability makes it particularly valuable in pharmaceutical and cosmetic applications .
Propiedades
Fórmula molecular |
C15H32ClNO2 |
|---|---|
Peso molecular |
293.87 g/mol |
Nombre IUPAC |
dodecyl 2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;/h14H,3-13,16H2,1-2H3;1H |
Clave InChI |
AIMIBZYOJHWNND-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



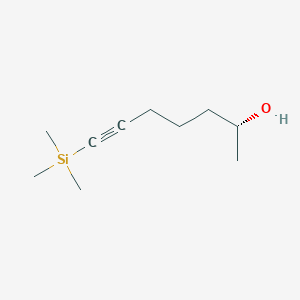
![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
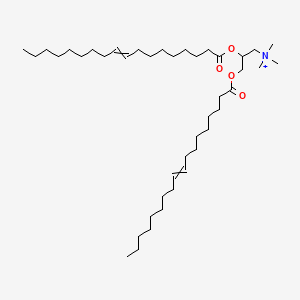
![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
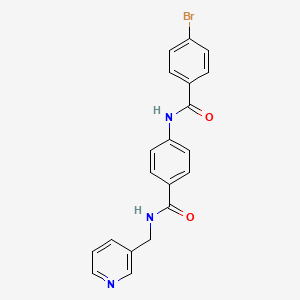
![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
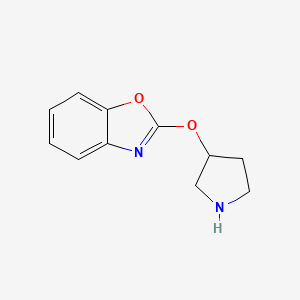
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
